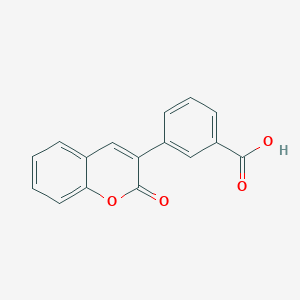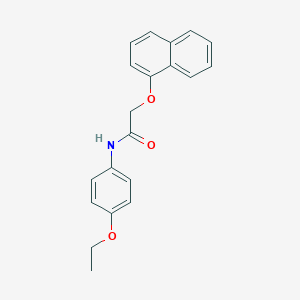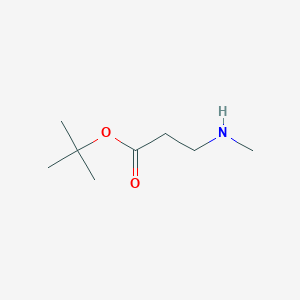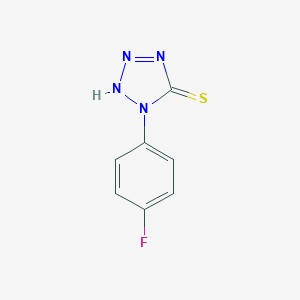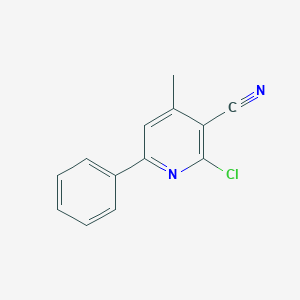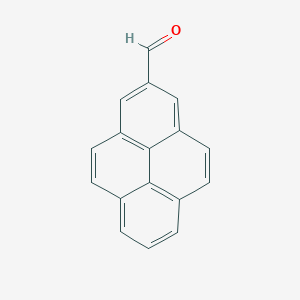
Pyrrolidine, 1-((2,5-dimethylphenoxy)acetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 1-((2,5-dimethylphenoxy)acetyl)- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and is also known as DMAA (2,5-dimethyl-4-oxo-3-pyrrolidineacetamide).
Wissenschaftliche Forschungsanwendungen
Pyrrolidine, 1-((2,5-dimethylphenoxy)acetyl)- has shown promising results in scientific research. It has been studied for its potential use as a cognitive enhancer, as it has been found to improve memory and learning abilities in animal models. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in the treatment of depression and anxiety disorders.
Wirkmechanismus
The exact mechanism of action of pyrrolidine, 1-((2,5-dimethylphenoxy)acetyl)- is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. This increase in neurotransmitter levels may lead to improved cognitive function and mood regulation.
Biochemical and Physiological Effects:
Pyrrolidine, 1-((2,5-dimethylphenoxy)acetyl)- has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which may lead to improved cognitive function and mood regulation. Additionally, it has been found to have antioxidant properties, which may help to protect against oxidative stress and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using pyrrolidine, 1-((2,5-dimethylphenoxy)acetyl)- in lab experiments is its high yield during synthesis, which makes it a cost-effective compound to use. Additionally, it has been found to be relatively stable and easy to handle. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of pyrrolidine, 1-((2,5-dimethylphenoxy)acetyl)-. One direction is to further investigate its potential use as a cognitive enhancer and in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and to identify any potential side effects. Finally, future studies may focus on developing more efficient synthesis methods for this compound.
Conclusion:
Pyrrolidine, 1-((2,5-dimethylphenoxy)acetyl)- is a chemical compound that has shown promising results in scientific research. It has been studied for its potential use as a cognitive enhancer and in the treatment of neurodegenerative diseases. Its mechanism of action is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain. While there are advantages to using this compound in lab experiments, further research is needed to fully understand its potential therapeutic applications and any potential side effects.
Synthesemethoden
The synthesis of pyrrolidine, 1-((2,5-dimethylphenoxy)acetyl)- can be achieved through several methods. One of the most commonly used methods is the reaction between 2,5-dimethylphenol and pyrrolidine-2,4-dione, followed by acetylation with acetic anhydride. Another method involves the reaction between 2,5-dimethylphenol and pyrrolidine-2,5-dione, followed by acylation with acetic anhydride. The yield of this compound is typically high, making it a cost-effective synthesis method.
Eigenschaften
CAS-Nummer |
134937-61-4 |
|---|---|
Produktname |
Pyrrolidine, 1-((2,5-dimethylphenoxy)acetyl)- |
Molekularformel |
C14H19NO2 |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
2-(2,5-dimethylphenoxy)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C14H19NO2/c1-11-5-6-12(2)13(9-11)17-10-14(16)15-7-3-4-8-15/h5-6,9H,3-4,7-8,10H2,1-2H3 |
InChI-Schlüssel |
ITRSVSRDFLFYTN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N2CCCC2 |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N2CCCC2 |
Andere CAS-Nummern |
134937-61-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(Acetylamino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide](/img/structure/B185351.png)
